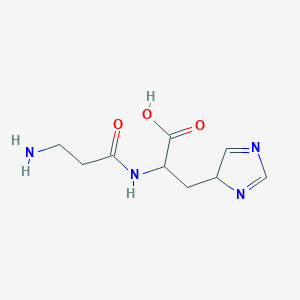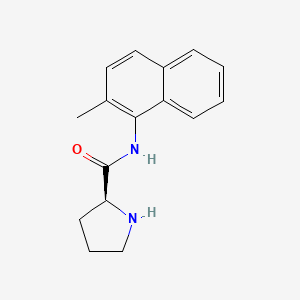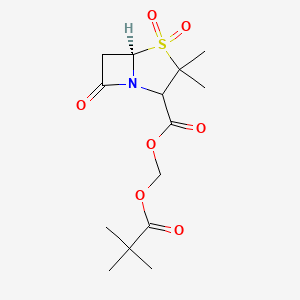
Methyl 5-phenylpenta-2,4-diynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-phenylpenta-2,4-diynoate is an organic compound with the molecular formula C12H8O2. It is characterized by the presence of a phenyl group attached to a penta-2,4-diynoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-phenylpenta-2,4-diynoate can be synthesized through a multi-step process. One common method involves the use of substituted aryl halides to prepare arylpropargyl aldehydes. These aldehydes undergo a Corey-Fuchs reaction to produce dibromoalkenes. Further treatment with n-butyl lithium and methyl or ethyl chloroformates generates the desired diynoates .
Another approach involves the use of Hay catalysts. In this method, a solution of aryl acetylene and methyl or ethyl propiolate in anhydrous acetone is introduced into a flask containing heterogeneous Hay catalysts. The mixture is stirred overnight, and the resulting products are isolated through column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of efficient catalysts and high-purity reagents ensures high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 5-phenylpenta-2,4-diynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diynoate moiety to more saturated forms, such as alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted phenyl derivatives.
科学的研究の応用
Methyl 5-phenylpenta-2,4-diynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s reactivity and structural features make it useful in studying enzyme-catalyzed reactions and other biological processes.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of methyl 5-phenylpenta-2,4-diynoate involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in a range of chemical reactions, influencing biological and chemical processes. Specific molecular targets and pathways depend on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
類似化合物との比較
Methyl 5-phenylpenta-2,4-diynoate can be compared with other similar compounds, such as:
Methyl 5-phenylpenta-2,4-dienoate: This compound has a similar structure but features a dienoate moiety instead of a diynoate. It exhibits different reactivity and applications.
Ethyl 5-phenylpenta-2,4-diynoate: Similar to the methyl derivative, but with an ethyl ester group. It has comparable reactivity but may differ in physical properties and specific applications.
The uniqueness of this compound lies in its diynoate moiety, which imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C12H8O2 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
methyl 5-phenylpenta-2,4-diynoate |
InChI |
InChI=1S/C12H8O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,1H3 |
InChIキー |
GYXUDBJQJWWSQS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


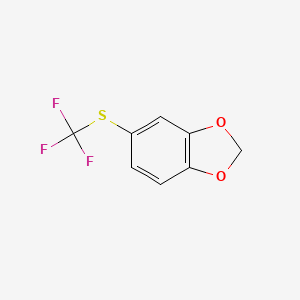
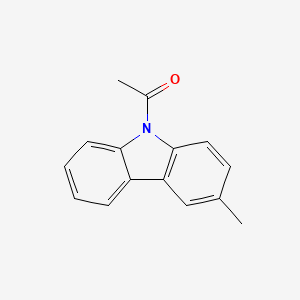
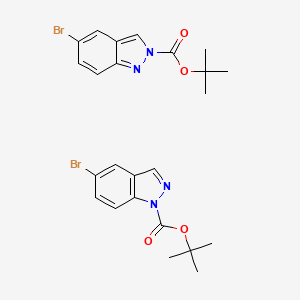


![[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B14119155.png)

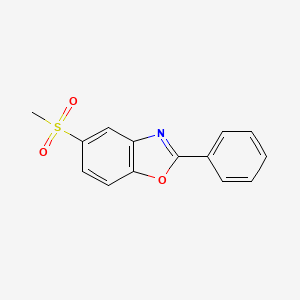
![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14119170.png)
